molecular formula C18H22N2O B14496223 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol CAS No. 63405-12-9

5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol

Cat. No.: B14496223
CAS No.: 63405-12-9
M. Wt: 282.4 g/mol
InChI Key: WNNRIGPVEWECLV-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol is an organic compound that belongs to the class of phenols and indoles. This compound is characterized by the presence of a dimethylamino group, a dihydroindole moiety, and a phenol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through cyclization reactions.

    Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions using dimethylamine.

    Attachment of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The indole moiety can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Various substituted phenols and indoles.

Scientific Research Applications

5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic uses.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)aniline
  • 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)benzene

Uniqueness

The unique combination of the dimethylamino group, dihydroindole moiety, and phenol group in 5-(Dimethylamino)-2-(3,3-dimethyl-2,3-dihydro-1H-indol-2-yl)phenol may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

63405-12-9

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

5-(dimethylamino)-2-(3,3-dimethyl-1,2-dihydroindol-2-yl)phenol

InChI

InChI=1S/C18H22N2O/c1-18(2)14-7-5-6-8-15(14)19-17(18)13-10-9-12(20(3)4)11-16(13)21/h5-11,17,19,21H,1-4H3

InChI Key

WNNRIGPVEWECLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC2=CC=CC=C21)C3=C(C=C(C=C3)N(C)C)O)C

Origin of Product

United States

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